molecular formula C16H14FNO2 B2936613 N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 941947-86-0

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B2936613
CAS RN: 941947-86-0
M. Wt: 271.291
InChI Key: QYIZIIIBMSSCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as FLU-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLU-CAM belongs to the family of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations, including its moderate yield in the synthesis method and its limited bioavailability.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Secondly, the potential therapeutic applications of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer and Alzheimer's disease, need to be investigated further. Thirdly, the development of novel N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives with improved bioavailability and potency may be a promising direction for future research.
In conclusion, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide and to investigate its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. The final product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 60%.

properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIZIIIBMSSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.